molecular formula C20H28N4O3 B6944492 N-[2-(2-methoxyphenyl)-2-propan-2-yloxyethyl]-6-morpholin-4-ylpyrimidin-4-amine

N-[2-(2-methoxyphenyl)-2-propan-2-yloxyethyl]-6-morpholin-4-ylpyrimidin-4-amine

Cat. No.: B6944492
M. Wt: 372.5 g/mol
InChI Key: ZNUXSLAQLMUJJR-UHFFFAOYSA-N
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Description

N-[2-(2-methoxyphenyl)-2-propan-2-yloxyethyl]-6-morpholin-4-ylpyrimidin-4-amine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with a morpholine ring and a methoxyphenyl group, making it a versatile molecule for chemical and biological studies.

Properties

IUPAC Name

N-[2-(2-methoxyphenyl)-2-propan-2-yloxyethyl]-6-morpholin-4-ylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O3/c1-15(2)27-18(16-6-4-5-7-17(16)25-3)13-21-19-12-20(23-14-22-19)24-8-10-26-11-9-24/h4-7,12,14-15,18H,8-11,13H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNUXSLAQLMUJJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(CNC1=CC(=NC=N1)N2CCOCC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methoxyphenyl)-2-propan-2-yloxyethyl]-6-morpholin-4-ylpyrimidin-4-amine typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester under acidic conditions.

    Substitution with Morpholine: The pyrimidine core is then reacted with morpholine in the presence of a suitable base, such as potassium carbonate, to introduce the morpholine ring.

    Attachment of the Methoxyphenyl Group: The final step involves the alkylation of the pyrimidine-morpholine intermediate with 2-(2-methoxyphenyl)-2-propan-2-yloxyethyl bromide under basic conditions, such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methoxyphenyl)-2-propan-2-yloxyethyl]-6-morpholin-4-ylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like pyridinium chlorochromate (PCC).

    Reduction: The pyrimidine ring can be reduced to a dihydropyrimidine using hydrogenation catalysts such as palladium on carbon (Pd/C).

    Substitution: The methoxy group can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM).

    Reduction: Hydrogen gas with Pd/C in ethanol.

    Substitution: Nucleophiles like thiols in the presence of a base such as sodium hydride in DMF.

Major Products

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of thioether or amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, N-[2-(2-methoxyphenyl)-2-propan-2-yloxyethyl]-6-morpholin-4-ylpyrimidin-4-amine can be used to study enzyme interactions and receptor binding due to its potential as a ligand.

Medicine

This compound may have potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors involved in diseases.

Industry

In the industrial sector, it can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(2-methoxyphenyl)-2-propan-2-yloxyethyl]-6-morpholin-4-ylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may facilitate binding to hydrophobic pockets, while the morpholine ring can enhance solubility and bioavailability. The pyrimidine core can interact with nucleophilic sites on the target molecule, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(2-methoxyphenyl)-2-propan-2-yloxyethyl]-6-piperidin-4-ylpyrimidin-4-amine: Similar structure but with a piperidine ring instead of morpholine.

    N-[2-(2-methoxyphenyl)-2-propan-2-yloxyethyl]-6-pyrrolidin-4-ylpyrimidin-4-amine: Similar structure but with a pyrrolidine ring.

Uniqueness

N-[2-(2-methoxyphenyl)-2-propan-2-yloxyethyl]-6-morpholin-4-ylpyrimidin-4-amine is unique due to the presence of the morpholine ring, which can enhance its solubility and potentially improve its pharmacokinetic properties compared to similar compounds with different ring structures.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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